Benzeneethanamine, 2-iodo-N-methyl-

Description

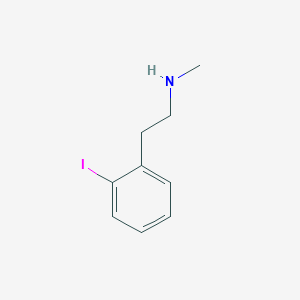

Benzeneethanamine, 2-iodo-N-methyl- is a halogenated phenethylamine derivative characterized by a benzene ring substituted with an iodine atom at the 2-position and an N-methylated ethylamine side chain. While direct data on this compound is sparse in the provided evidence, its structural analogs and related derivatives are extensively documented.

Properties

CAS No. |

881538-16-5 |

|---|---|

Molecular Formula |

C9H12IN |

Molecular Weight |

261.10 g/mol |

IUPAC Name |

2-(2-iodophenyl)-N-methylethanamine |

InChI |

InChI=1S/C9H12IN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 |

InChI Key |

BSTPKKWTQDFQCS-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=CC=CC=C1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 2-iodo-N-methyl- typically involves the iodination of a precursor compound, such as N-methylphenethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its limited commercial applications and potential regulatory restrictions. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 2-iodo-N-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups present in the molecule.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenethylamines .

Scientific Research Applications

Benzeneethanamine, 2-iodo-N-methyl- has been studied primarily for its psychoactive properties. It acts as a potent agonist at serotonin 5-HT2A receptors, which are involved in the regulation of mood, perception, and cognition. This compound has been used in research to understand the mechanisms of hallucinogenic drugs and their effects on the brain .

Mechanism of Action

The primary mechanism of action of Benzeneethanamine, 2-iodo-N-methyl- involves its interaction with serotonin 5-HT2A receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence various neural pathways. This interaction is responsible for its psychoactive effects, including altered perception and mood .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The position and type of substituents on the benzene ring and amine group significantly influence molecular weight, solubility, and biological activity. Below is a comparative analysis with key analogs:

Notes:

- Halogen Impact : Iodo-substituted derivatives (e.g., 25I-NBOMe in ) exhibit higher molecular weights and lipophilicity compared to fluoro or bromo analogs, which may enhance blood-brain barrier penetration but also increase hepatotoxicity risks .

Pharmacological and Toxicological Comparisons

- NBOMe Series : 25I-NBOMe (4-iodo-2,5-dimethoxy-N-benzylphenethylamine) shares structural similarities with the target compound but includes additional methoxy and benzyl groups. In murine studies, 25I-NBOMe showed potent sensorimotor disruption at doses ≥0.1 mg/kg, with toxicity linked to serotonin receptor agonism .

- 2C Series: Non-N-methylated analogs like 2C-I (2,5-dimethoxy-4-iodophenethylamine) lack the N-methyl group, resulting in distinct pharmacokinetics. 2C-I is metabolized to reactive intermediates, increasing hepatotoxicity risks .

- Fluoro Derivatives : 2-fluoro-N-methylbenzeneethanamine () may exhibit milder psychostimulant effects compared to iodo derivatives due to fluorine’s smaller atomic radius and electronegativity, which reduce receptor binding affinity.

Physicochemical Data

- Melting Points : While direct data for the 2-iodo-N-methyl derivative is unavailable, related compounds like 3,4,5-trimethoxy-α-methylbenzeneethanamine hydrochloride melt at 221–223°C, suggesting halogenation and N-methylation could similarly elevate melting points .

- Volatility: Halogenated benzeneethanamines (e.g., bromo, iodo) are less volatile than non-halogenated analogs, as seen in VOC studies detecting N-methylbenzeneethanamine in biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.